Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
CAS No.: 1234615-97-4
Cat. No.: VC2870259
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234615-97-4 |
|---|---|
| Molecular Formula | C10H8BrNO2S |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3 |
| Standard InChI Key | WBSNEQKCHKDKHK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=CC(=CN=C2S1)Br |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN=C2S1)Br |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate possesses specific physical and chemical properties that define its behavior in various chemical environments. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1234615-97-4 |
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3 |
| Standard InChIKey | WBSNEQKCHKDKHK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=CC(=CN=C2S1)Br |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN=C2S1)Br |
| PubChem Compound ID | 72207498 |
| Physical State | Solid (inferred based on similar compounds) |
These physicochemical properties provide important information for researchers working with this compound, allowing for proper identification and characterization in experimental settings.
Structural Characteristics
The structural characteristics of ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate are defined by its fused ring system and functional groups. The thieno[2,3-B]pyridine core consists of a thiophene ring fused with a pyridine ring, creating a bicyclic heterocyclic system. This core structure is substituted with a bromine atom at the 5-position, which provides an electrophilic site for potential functionalization reactions. The ethyl ester group (ethoxycarbonyl) at the 2-position contributes to the compound's polarity and serves as another potential site for chemical modifications.
The presence of both nitrogen in the pyridine ring and sulfur in the thiophene ring contributes to the compound's electronic properties and potential for hydrogen bonding. These structural features are important determinants of the compound's reactivity and potential biological interactions.
Synthesis Methods
The synthesis of thieno[2,3-B]pyridine derivatives, including ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate, typically involves multi-step processes that create the fused heterocyclic ring system.
Alternative Synthesis Pathways
Research indicates that thieno[2,3-b]pyridines can also be prepared from ketene dithioacetals derived from pyridylacetate derivatives. For example, novel ketene dithioacetals have been prepared from ethyl 5-chloro-3-pyridylacetate and subsequently converted to highly substituted thiophenes, which can be further modified to create thieno[2,3-b]pyridines .
The bromine substituent at the 5-position could be introduced either during the initial formation of the thieno[2,3-b]pyridine core or through subsequent bromination reactions of the formed thieno[2,3-b]pyridine system. The precise conditions and reagents for these transformations would depend on the specific synthetic strategy employed.
Comparison with Related Compounds
Several related compounds share structural similarities with ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate, differing in the position of substituents or the nature of functional groups. Understanding these relationships provides insights into the structure-activity relationships of this class of compounds.
Structurally Related Derivatives
Two notable related compounds identified in the search results are:
-
Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 1234616-31-9)
-
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 72832-23-6)
These structural variations can significantly impact the compounds' chemical reactivity, physical properties, and potential biological activities. For instance, the presence of an amino group in ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate introduces a nucleophilic site and hydrogen-bonding capability, potentially enhancing interactions with biological targets.
The position of the bromine substituent (3-position versus 5-position) can also affect the electronic distribution within the molecule, influencing its reactivity in chemical transformations and interactions with biological systems.
Structure-Activity Relationships
Based on the limited information available from the search results, it appears that modifications to the thieno[2,3-b]pyridine scaffold, particularly at the 2-position, can lead to compounds with enzyme inhibitory activities. For example, the conversion of the ethyl ester group to amide or benzoyl groups has been explored in the context of developing pim-1 inhibitors .
These structure-activity relationships are valuable for guiding the design of new derivatives with potentially enhanced biological activities or improved physicochemical properties for specific applications.
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